3-(1H-Indol-7-YL)propanenitrile
Overview
Description
3-(1H-Indol-7-YL)propanenitrile is an organic compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. The indole core is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(1H-Indol-7-YL)propanenitrile can be synthesized through various methods. One common approach involves the reaction of indole with cyanoacetic acid in the presence of acetic anhydride . Another method includes the use of N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-Indol-7-YL)propanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1H-Indol-7-YL)propanenitrile has a wide range of applications in scientific research, including:
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-7-YL)propanenitrile and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as tyrosinase, which is involved in melanin synthesis . These interactions can lead to various biological effects, including inhibition of cell proliferation and modulation of metabolic pathways.
Comparison with Similar Compounds
3-(1H-Indol-7-YL)propanenitrile can be compared with other similar compounds, such as:
3-(Cyanoacetyl)indole: Known for its antibacterial activity.
Indole-3-acetonitrile: Used in plant growth regulation.
Indole-3-carbinol: Studied for its anticancer properties.
Uniqueness: this compound is unique due to its specific structural features and the range of reactions it can undergo, making it a versatile compound in synthetic chemistry and various applications.
Properties
Molecular Formula |
C11H10N2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(1H-indol-7-yl)propanenitrile |
InChI |
InChI=1S/C11H10N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1,3-4,6,8,13H,2,5H2 |
InChI Key |
NPNCILYWZPKZDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCC#N)NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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